Cas no 172261-05-1 (2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide)

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is a specialized organic compound featuring a phthalimide core linked to a thioamide functional group. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds and pharmacologically active molecules. The thioamide moiety enhances its utility in metal coordination and nucleophilic substitution reactions, while the phthalimide group contributes to stability and solubility in organic solvents. Its well-defined molecular architecture allows for precise modifications, facilitating applications in medicinal chemistry and materials science. The compound’s purity and consistent performance make it a reliable choice for research and industrial synthesis.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide structure
172261-05-1 structure
Product name:2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
CAS No:172261-05-1
MF:C10H8N2O2S
MW:220.247720718384
MDL:MFCD09934751
CID:4668083

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-dioxoisoindolin-2-yl)thioacetamide
    • 2-(1,3-dioxoisoindol-2-yl)ethanethioamide
    • 2-(1,3-dioxo-2-isoindolinyl)thioacetamide
    • 2-(1,3-diketoisoindolin-2-yl)thioacetamide
    • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
    • 2-(1,3-Dioxoisoindolin-2-yl)ethanethioamide
    • 2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
    • phthalimidothioacetamide
    • AT29529
    • SB64820
    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanethioamide
    • 2-(1,3-Dioxo-1,3-dihydro-2H-iso
    • MDL: MFCD09934751
    • Inchi: 1S/C10H8N2O2S/c11-8(15)5-12-9(13)6-3-1-2-4-7(6)10(12)14/h1-4H,5H2,(H2,11,15)
    • InChI Key: LYDPYVLIZGQINV-UHFFFAOYSA-N
    • SMILES: S=C(CN1C(C2C=CC=CC=2C1=O)=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 305
  • XLogP3: 0.9
  • Topological Polar Surface Area: 95.5

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 398.2±44.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Security Information

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB413731-1 g
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
172261-05-1
1g
€322.50 2023-06-16
OTAVAchemicals
1794896-250MG
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanethioamide
172261-05-1 97%
250MG
$173 2023-06-25
TRC
D496283-100mg
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
172261-05-1
100mg
$ 70.00 2022-06-05
Enamine
EN300-37019-5.0g
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethanethioamide
172261-05-1 95.0%
5.0g
$658.0 2025-02-20
1PlusChem
1P00I01A-100mg
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
172261-05-1 95%
100mg
$118.00 2024-06-19
1PlusChem
1P00I01A-250mg
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
172261-05-1 95%
250mg
$143.00 2024-06-19
1PlusChem
1P00I01A-500mg
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
172261-05-1 95%
500mg
$191.00 2024-06-19
abcr
AB413731-500mg
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide; .
172261-05-1
500mg
€269.00 2025-02-19
Aaron
AR00I09M-1g
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
172261-05-1 95%
1g
$131.00 2025-02-10
1PlusChem
1P00I01A-2.5g
2H-Isoindole-2-ethanethioamide, 1,3-dihydro-1,3-dioxo-
172261-05-1 95%
2.5g
$475.00 2024-06-19

Additional information on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide

Introduction to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide (CAS No. 172261-05-1)

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide, identified by the Chemical Abstracts Service Number (CAS No.) 172261-05-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoindole derivatives class, characterized by a fused heterocyclic system containing oxygen and sulfur atoms. The presence of a dioxo group (C=O-C=O) and an ethanethioamide moiety (S-N-H-C=O) imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The structure of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide exhibits a rigid bicyclic framework, which is conducive to selective interactions with biological targets. The isoindole core is a privileged scaffold in medicinal chemistry due to its ability to mimic natural products and bind effectively to enzymes and receptors. The dioxo group enhances electrophilicity, while the ethanethioamide moiety introduces nucleophilic centers, facilitating diverse chemical modifications. These features make the compound an attractive intermediate for synthesizing novel bioactive molecules.

Recent advancements in computational chemistry have enabled the virtual screening of vast chemical libraries, including compounds like CAS No. 172261-05-1, to identify potential hits for therapeutic intervention. Studies have demonstrated that isoindole derivatives exhibit broad-spectrum biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthetic pathways for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide have been optimized to improve yield and purity, ensuring scalability for industrial applications.

In the realm of drug discovery, this compound has been investigated for its interaction with key biological pathways. The dioxo group serves as a hydrogen bond acceptor, enhancing binding affinity to target proteins. Meanwhile, the ethanethioamide moiety can engage in hydrophobic interactions or participate in covalent modifications, depending on the context of the assay. Such structural versatility allows chemists to fine-tune properties for specific applications.

One of the most compelling aspects of CAS No. 172261-05-1 is its potential in modulating enzyme activity. Isoindole derivatives have been reported to inhibit enzymes involved in metabolic disorders and cancer progression. For instance, preliminary studies suggest that this compound may interfere with kinases or proteases by occupying critical binding pockets within these enzymes. Such interactions could lead to therapeutic benefits if further validated through experimental assays.

The pharmacokinetic profile of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide is another area of active research. Factors such as solubility, stability, and metabolic degradation play crucial roles in determining its bioavailability and efficacy. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to characterize its physicochemical properties. These studies are essential for designing effective formulations and predicting clinical outcomes.

Moreover, the synthetic accessibility of this compound has been improved through catalytic methods that minimize waste and enhance efficiency. Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex heterocycles like isoindoles under mild conditions. Such green chemistry approaches align with global efforts to promote sustainable pharmaceutical manufacturing.

Recent publications highlight the role of CAS No. 172261-05-1 in addressing unmet medical needs. Researchers have leveraged its structural features to develop analogs with enhanced potency or selectivity against disease-causing targets. For example, modifications at the ethanethioamide position can alter pharmacodynamics without compromising overall bioactivity. This underscores the importance of structure-based drug design in modern medicine.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide. Machine learning models predict biological activity based on molecular fingerprints extracted from large databases. These predictions guide experimental validation efforts, reducing time-to-market for new therapeutics.

In conclusion, CAS No. 172261-05-1 represents a fascinating example of how structural complexity can translate into therapeutic potential. Its unique combination of functional groups makes it a versatile building block for medicinal chemistry applications. As research progresses, synthetic methodologies will continue to evolve, enabling access to increasingly diverse derivatives with tailored properties.

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Amadis Chemical Company Limited
(CAS:172261-05-1)2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide
A1135942
Purity:99%
Quantity:1g
Price ($):240.0